H-L-Lys(Fmoc)-NH2*HCl
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Overview
Description
“H-L-Lys(Fmoc)-NH2*HCl” is a derivative of the amino acid lysine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . This compound is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “this compound” typically involves the use of Fmoc solid-phase peptide synthesis . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .Molecular Structure Analysis
The molecular structure of “this compound” includes a lysine amino acid core, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .Chemical Reactions Analysis
In the context of peptide synthesis, “this compound” can undergo a variety of reactions. For example, the Fmoc group can be removed under basic conditions, allowing the lysine residue to react with other amino acids or peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the lysine core and the Fmoc protecting group. For example, it is a powder at room temperature .Mechanism of Action
Target of Action
H-L-Lys(Fmoc)-NH2*HCl, also known as Nα-Fmoc-L-lysine, is primarily used in the field of proteomics research . It is a derivative of the essential amino acid Lysine, which plays a crucial role in protein synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process. It is then removed, or deprotected, to allow the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. As a derivative of Lysine, it is incorporated into proteins during translation, the process by which the genetic code in mRNA is read to produce proteins. The Fmoc group allows for the selective addition of amino acids in peptide synthesis .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during synthesis, the Fmoc group allows for the precise assembly of amino acids into peptides. Once the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound. In general, the compound is stored at a temperature of 2-8°C .
Future Directions
Biochemical Analysis
Biochemical Properties
H-L-Lys(Fmoc)-NH2*HCl plays a significant role in biochemical reactions. It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides and proteins for research . The Fmoc group serves as a temporary protector during the synthesis process, preventing unwanted reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the synthesized peptide.
Molecular Mechanism
The mechanism of action of this compound is tied to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino acid to participate in peptide bond formation . This process can influence gene expression and enzyme activity, depending on the specific peptide being synthesized .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for successful peptide synthesis . Over time, degradation can occur, potentially affecting the outcome of the synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the specific peptides being synthesized. Different dosages could lead to varying effects, from threshold effects at low doses to potential toxicity at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQEBLOOAONQK-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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